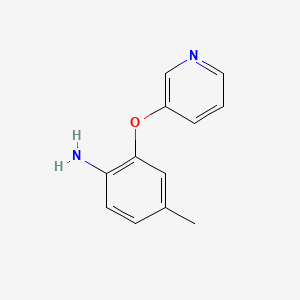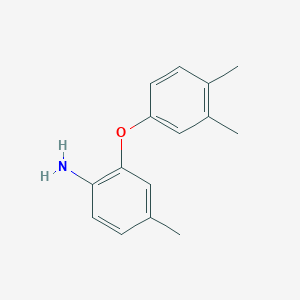
2-(3,4-Dimethylphenoxy)-4-methylaniline
Vue d'ensemble
Description
2-(3,4-Dimethylphenoxy)-4-methylaniline, or 2-DPM, is an aniline derivative with a wide range of applications in scientific research and industrial processes. It is a colorless, solid compound with a molecular weight of 195.28 g/mol and a melting point of 53-54°C. 2-DPM is a versatile compound, with uses in organic synthesis, polymer chemistry, and pharmaceutical research.
Applications De Recherche Scientifique
2-DPM is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, such as antibiotics, anti-inflammatory agents, and anti-cancer agents. It is also used in the synthesis of polymers, such as polyurethanes and polyamides, and in the synthesis of dyes and pigments. 2-DPM is also used in the synthesis of organic compounds, such as esters and amines.
Mécanisme D'action
2-DPM acts as an intermediate in the synthesis of a variety of compounds. It is an aniline derivative, and its molecular structure allows it to react with other compounds to form new compounds. It is also capable of undergoing dehydrogenation and oxidation reactions, which are important in the synthesis of a variety of compounds.
Biochemical and Physiological Effects
2-DPM has not been found to have any direct biochemical or physiological effects. It is not known to be toxic, and it is not known to interact with any biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
2-DPM has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. It is also soluble in a variety of organic solvents, making it easy to work with in the laboratory. However, 2-DPM is not very soluble in water, making it difficult to use in experiments involving aqueous solutions.
Orientations Futures
There are several potential future directions for the use of 2-DPM. It could be used in the synthesis of new pharmaceuticals, polymers, and organic compounds. It could also be used in the synthesis of new dyes and pigments. In addition, it could be studied further to determine its potential applications in biochemistry and physiology. Finally, it could be studied further to determine its potential as a catalyst in organic synthesis.
Propriétés
IUPAC Name |
2-(3,4-dimethylphenoxy)-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10-4-7-14(16)15(8-10)17-13-6-5-11(2)12(3)9-13/h4-9H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWSVJJARVXNOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenoxy)-4-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



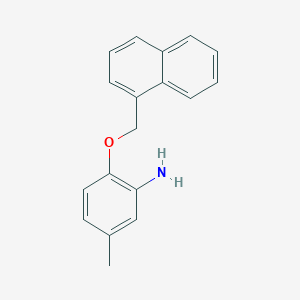
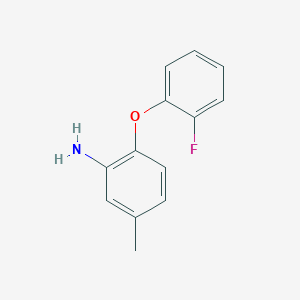

![2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine](/img/structure/B3171535.png)

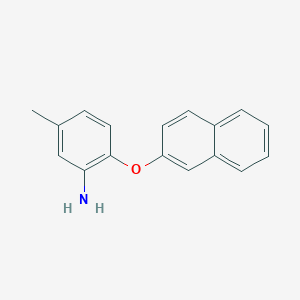
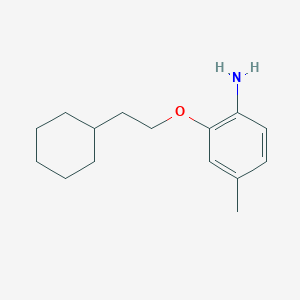
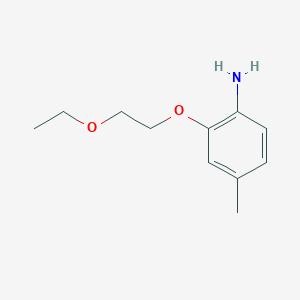
![4-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3171572.png)


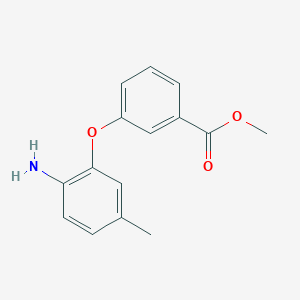
![2-([1,1'-Biphenyl]-4-yloxy)-4-methylaniline](/img/structure/B3171616.png)
